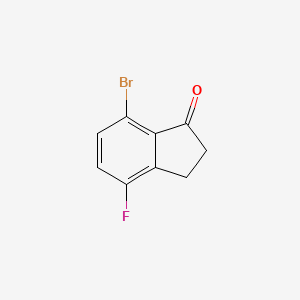

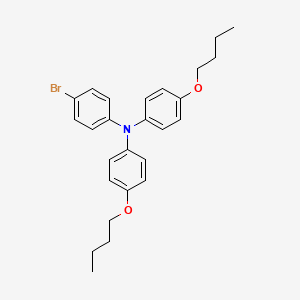

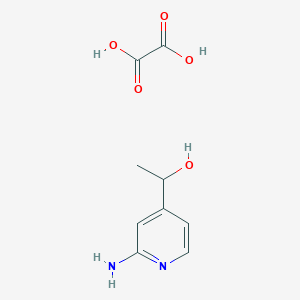

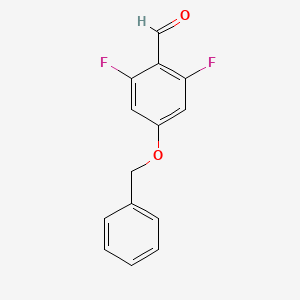

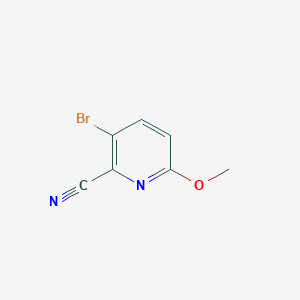

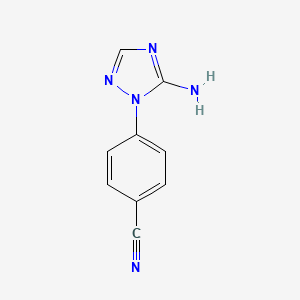

![molecular formula C16H18N2O2 B1523393 4-[1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]phenol CAS No. 1311839-93-6](/img/structure/B1523393.png)

4-[1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]phenol

Overview

Description

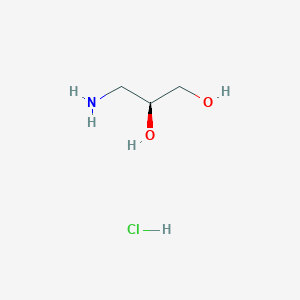

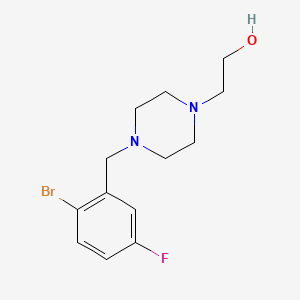

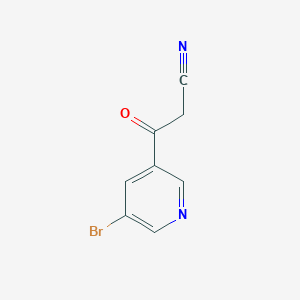

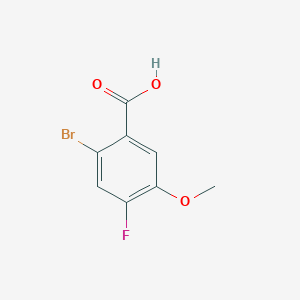

The compound “4-[1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]phenol” is a complex organic molecule that contains several functional groups. It has a phenol group (a benzene ring with a hydroxyl group), a pyridine ring (a six-membered ring with one nitrogen atom and five carbon atoms), and an oxazole ring (a five-membered ring containing two heteroatoms: one oxygen atom and one nitrogen atom).

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of these groups would likely result in a rigid structure with limited conformational flexibility.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The phenol group could undergo reactions typical of alcohols and aromatic compounds. The oxazole ring might participate in various reactions depending on the condition.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of a phenol group could result in hydrogen bonding, influencing its solubility in different solvents.Scientific Research Applications

Anticancer and Antimicrobial Agents

Research by Katariya, Vennapu, and Shah (2021) focuses on the synthesis of novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine entities for their potential use as anticancer and antimicrobial agents. The compounds demonstrated significant activity against a variety of cancer cell lines and pathogenic bacterial and fungal strains, suggesting their potential for therapeutic applications (Katariya, Vennapu, & Shah, 2021).

Corrosion Inhibition

Ansari, Quraishi, and Singh (2014) explored Schiff's bases of pyridyl substituted triazoles as effective corrosion inhibitors for mild steel in hydrochloric acid solution. Their study indicates the potential use of these compounds in protecting industrial materials from corrosive environments, highlighting the relevance of molecular structure in their efficiency as inhibitors (Ansari, Quraishi, & Singh, 2014).

Fungicidal Activity

Bai et al. (2020) designed and synthesized novel 1,2,4-triazole derivatives containing oxime ether and phenoxy pyridine moiety, demonstrating moderate to high fungicidal activities against several phytopathogens. This suggests their potential application in agricultural fungicides to protect crops from fungal diseases (Bai et al., 2020).

Molecular Docking Studies

The synthesis and molecular docking study of new compounds by Katariya, Vennapu, and Shah (2021) not only exhibit potential anticancer and antimicrobial properties but also provide insights into their mode of action through molecular docking studies. These findings contribute to the understanding of how such compounds interact with biological targets, aiding the design of more effective therapeutic agents (Katariya, Vennapu, & Shah, 2021).

Antimicrobial Properties of Oligomers

Kaya, Bilici, and Saçak (2006) investigated the synthesis and antimicrobial properties of oligo-4-[(pyridin-3-yl-methylene) amino] phenol, demonstrating the compound's efficacy against a broad spectrum of bacterial strains. This research opens up potential applications in developing new antimicrobial materials or coatings (Kaya, Bilici, & Saçak, 2006).

Safety And Hazards

As with any compound, the safety and hazards would depend on various factors including its reactivity, toxicity, and handling procedures. Without specific data, it’s difficult to provide detailed safety information.

Future Directions

Future research on this compound could involve exploring its potential uses, such as in pharmaceuticals or materials science. Studies could also focus on optimizing its synthesis or investigating its physical and chemical properties in more detail.

Please note that this is a general analysis based on the structure of the compound. For a detailed and accurate analysis, specific experimental data and studies are needed.

properties

IUPAC Name |

4-[1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-12-10-15(17-20-12)11-18-8-6-14(7-9-18)13-2-4-16(19)5-3-13/h2-6,10,19H,7-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWZLDQKMADZHSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)CN2CCC(=CC2)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{1-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1,2,3,6-tetrahydropyridin-4-yl}phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Acetylamino-6-amino-3-methyluracil-[13C4,15N3] (AAMU)](/img/structure/B1523319.png)

![1-[4-(bromomethyl)phenyl]-1H-1,2,4-triazole hydrobromide hydrate](/img/structure/B1523324.png)

![2-Chloro-6-[2-(pyrrolidin-1-yl)ethoxy]pyridine](/img/structure/B1523332.png)